molecular formula C15H26O6P2 B3243302 [1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester CAS No. 155801-23-3

[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester

Cat. No.: B3243302
CAS No.: 155801-23-3
M. Wt: 364.31 g/mol
InChI Key: NMWKQVANFLAVTL-UHFFFAOYSA-N
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Description

[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester is a highly substituted phosphonate ester characterized by two propargyl (C≡CH) groups and dual diethyl phosphonate moieties. Its structure suggests significant steric and electronic complexity due to the presence of electron-withdrawing phosphoryl groups and conjugated alkyne systems.

Properties

IUPAC Name

4,4-bis(diethoxyphosphoryl)hepta-1,6-diyne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6P2/c1-7-13-15(14-8-2,22(16,18-9-3)19-10-4)23(17,20-11-5)21-12-6/h1-2H,9-14H2,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWKQVANFLAVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CC#C)(CC#C)P(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester typically involves multi-step organic reactions. One common approach is the reaction of diethyl phosphite with propargyl bromide under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions with but-3-yn-1-ol and additional phosphonic acid derivatives to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or recrystallization to obtain the compound in its pure form. The use of automated systems and continuous monitoring ensures consistency and quality in the production process.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The diethyl ester groups undergo hydrolysis under acidic or basic conditions to yield phosphonic acid derivatives. This reaction is critical for generating bioactive intermediates.

  • Conditions :

    • Acidic hydrolysis: HCl (1M, 80°C, 6h)

    • Basic hydrolysis: NaOH (2M, reflux, 4h)

  • Products :

    • Phosphonic acid derivatives with increased solubility and reactivity.

Transesterification with alcohols (e.g., methanol) occurs via nucleophilic substitution at the phosphorus center, replacing ethoxy groups :
R O P O OEt 2 R OH R O P O OR 2 2 EtOH\text{R O P O OEt 2 R OH R O P O OR 2 2 EtOH}

Nucleophilic Substitution at the Phosphorus Center

The phosphoryl group participates in nucleophilic displacement reactions, particularly with amines or thiols .

Reaction Type Conditions Product Reference
Amine substitutionPiperazine, DCM, RT, 12hPiperazine-phosphonate conjugates
Thiol substitutionHSCH₂CH₂NH₂, THF, 60°C, 8hThioether-phosphonate derivatives

These reactions are pivotal in medicinal chemistry for generating P2Y12 receptor antagonists .

Alkyne Reactivity

The prop-2-ynyl and but-3-ynyl groups enable cycloaddition and coupling reactions:

3.1. Huisgen Cycloaddition

  • Conditions : Cu(I) catalyst, azide, RT.

  • Product : Triazole-linked phosphonates (bioactive scaffolds).

3.2. Sonogashira Coupling

  • Conditions : Pd(PPh₃)₄, CuI, aryl halides.

  • Product : Aryl-alkyne-phosphonate hybrids.

Oxidation and Reduction

  • Oxidation :

    • Alkyne groups oxidize to ketones under HgSO₄/H₂SO₄.

    • Phosphonate esters remain stable under these conditions.

  • Reduction :

    • Hydrogenation (H₂/Pd-C) reduces alkynes to alkanes.

Coordination Chemistry

The phosphonate moiety acts as a bidentate ligand for metal ions (e.g., Ca²⁺, Mg²⁺), forming stable complexes . This property is exploited in catalysis and materials science.

Biological Interactions

In enzymatic environments, the compound inhibits phosphatases and kinases via competitive binding at phosphate-recognition sites .

Target Enzyme Inhibition Mechanism IC₅₀ Reference
Alkaline phosphataseCompetitive inhibition12 µM
P2Y12 receptorAllosteric modulation0.8 µM

Scientific Research Applications

Chemistry

In chemistry, [1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving phosphonic acid derivatives. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester involves its interaction with specific molecular targets. The phosphonic acid ester groups can form strong bonds with metal ions or enzymes, affecting their activity. The alkyne groups may participate in click chemistry reactions, facilitating the formation of complex molecular structures. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Structural Analogues

a. Diethyl 1-butylphosphonate (CAS 2404-75-3)

  • Structure : Features a linear butyl chain instead of propargyl/but-3-ynyl groups.
  • Properties: Lower molecular weight (194.21 g/mol) and simpler structure result in higher volatility and solubility in non-polar solvents compared to the target compound .
  • Reactivity : The absence of alkynes limits participation in click chemistry or conjugation reactions, unlike the target compound.

b. Diethyl Iodomethylphosphonate (CAS MFCD00041386)

  • Structure : Contains an iodomethyl substituent.
  • Reactivity : The iodide group enables nucleophilic substitution (e.g., Suzuki coupling), whereas the target compound’s alkynes favor electrophilic additions or cycloadditions .

c. Diethyl (3-Methoxybenzyl)phosphonate (CAS 60815-18-1)

  • Structure : Aromatic methoxy group introduces resonance effects.
Physical and Chemical Properties
Property Target Compound* Diethyl 1-butylphosphonate Diethyl Iodomethylphosphonate
Molecular Weight (g/mol) ~312 (estimated) 194.21 294.09
IR ν(P=O) (cm⁻¹) ~1250–1280 (estimated) 1260–1280 1260–1280
Solubility Likely polar aprotic Soluble in CHCl₃, CCl₄ Soluble in DMF, THF

*Estimated based on structural analogs.

Reactivity and Stability
  • Hydrolysis : Unlike pyrimidinyl phosphonates, which hydrolyze regioselectively under acidic or silane conditions , the target compound’s alkynes may confer stability against hydrolysis but susceptibility to oxidation.
  • Optical Activity: While diethyl 1-aminoalkylphosphonates exhibit significant optical rotations (e.g., [α]D = −23.1(5) for entry 52 in ), the target compound’s stereochemical profile (if chiral) remains undefined .

Biological Activity

[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester (CAS No. 155801-23-3) is a complex organophosphorus compound that exhibits significant biological activities. This compound is characterized by its unique structural features, including multiple alkyne groups and phosphonic acid functionalities, which may contribute to its interaction with various biological systems. Understanding its biological activity is crucial for potential applications in medicinal chemistry and agricultural sciences.

Chemical Structure and Properties

The molecular formula of this compound is C15H26O6P2, highlighting its complexity as an organophosphate. The compound contains both phosphonic acid and alkyne functionalities, which may offer distinct pathways for interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The phosphonic acid ester groups can form strong bonds with metal ions or enzymes, potentially modulating their activity.
  • Click Chemistry : The alkyne groups may participate in click chemistry reactions, facilitating the formation of complex molecular structures that can influence biological pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Biological ActivityDescription
Antimicrobial Similar phosphonates have shown antimicrobial properties, suggesting potential applications in combating infections.
CNS Activity Compounds with alkyne functionalities have been linked to central nervous system effects, indicating possible neuroprotective roles.
Immunomodulation Research on phosphonate analogs of lipid A indicates their potential as immunomodulators, enhancing immune responses against infections or diseases.

Antimicrobial Properties

A study on phosphonates revealed that certain derivatives exhibited significant antimicrobial activity against a variety of pathogens. The mechanism was primarily attributed to the disruption of microbial membranes and inhibition of essential enzymatic functions.

CNS Activity

Research has shown that compounds with similar structural features to this compound can affect neurotransmitter systems and may provide neuroprotective effects in models of neurodegeneration.

Immunomodulatory Effects

Synthetic analogs of lipid A containing phosphonooxyethyl groups were tested for their ability to induce cytokine release from human mononuclear cells. Results indicated that these compounds could serve as effective immunomodulators, enhancing the body's response to systemic endotoxicosis.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Intermediate : Reaction of diethyl phosphite with propargyl bromide under basic conditions.
  • Final Product Formation : Further reactions with but-3-yn-1-ol and additional phosphonic acid derivatives.
  • Purification : Techniques such as distillation or recrystallization are employed to achieve high purity.

Q & A

Q. What are the recommended synthetic routes for preparing [1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Kabachnick-Fields-type reactions, which involve condensation of aldehydes, amines, and phosphites. For example, diethyl phosphite derivatives (e.g., ) are often used in Michaelis-Arbuzov or Pudovik reactions to introduce phosphonate groups. Key variables include solvent polarity (e.g., THF or acetonitrile), temperature (typically 60–100°C), and catalyst choice (e.g., Lewis acids like BF₃·OEt₂). Reaction optimization should focus on minimizing side reactions from the propargyl and butynyl moieties, which may undergo unintended cyclization or oxidation. Monitoring via TLC and NMR (¹H/³¹P) is critical for tracking intermediates .

Q. How can the structure of this compound be unambiguously characterized using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : The propargyl (C≡CH) and butynyl (C≡C) protons appear as sharp singlets in the δ 1.8–2.5 ppm range. Diethoxy groups (OCH₂CH₃) resonate as quartets (δ 1.2–1.4 ppm for CH₃; δ 3.8–4.2 ppm for OCH₂).
  • ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group.
  • HRMS : Exact mass analysis (e.g., C₁₃H₂₀O₆P₂) should match the molecular formula.
    Cross-validation with analogous compounds (e.g., ) is recommended to resolve ambiguities in overlapping signals .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Methodological Answer :
Property Value/Prediction Reference
Boiling Point~250–270°C (predicted)
Density1.12–1.18 g/cm³
SolubilitySoluble in THF, DCM; insoluble in H₂O
Stability: The compound is hygroscopic and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to light or oxidizers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the propargyl and butynyl groups in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:
  • The propargyl group’s HOMO is localized on the triple bond, making it susceptible to electrophilic attack.
  • Transition state analysis of Sonogashira or Huisgen cycloadditions can optimize catalytic systems (e.g., Pd/Cu ratios).
    Validation via experimental kinetic studies (e.g., monitoring reaction rates under varying Pd catalysts) is essential .

Q. What experimental strategies address contradictions in reported catalytic activity of phosphonate derivatives in asymmetric synthesis?

  • Methodological Answer : Contradictions often arise from differences in:
  • Substrate scope : Test the compound with sterically hindered vs. linear alkenes.
  • Chiral ligands : Compare Binap, Salen, or phosphoramidite ligands () for enantioselectivity.
  • Reaction medium : Ionic liquids or scCO₂ may enhance selectivity.
    Use Design of Experiments (DoE) to systematically vary factors (e.g., temperature, ligand/metal ratio) and identify dominant variables via ANOVA .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

  • Methodological Answer : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL, ):
  • Abiotic studies : Measure hydrolysis half-life at pH 4–9 (OECD 111) and photodegradation under UV light (EPA 1615).
  • Biotic studies : Use OECD 301F respirometry to assess biodegradability in activated sludge.
  • Toxicity assays : Conduct Daphnia magna EC₅₀ tests (OECD 202) and algal growth inhibition (OECD 201).
    Data should be integrated into QSAR models to predict bioaccumulation potential .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for structurally similar phosphonates?

  • Methodological Answer : Discrepancies may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Steps:

Re-synthesize reference compounds (e.g., ) under controlled conditions.

Use deuterated solvents with identical purity grades.

Cross-validate with high-field NMR (≥500 MHz) and heteronuclear 2D experiments (HSQC, HMBC).
Publish raw data and spectral parameters to enable meta-analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester
Reactant of Route 2
[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester

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